Enhanced Lipophilicity (ACD/LogP) Drives Superior Membrane Permeability Compared to Unsubstituted 2-Bromo-3-iodopyridine
The methoxy substituent at the 6-position substantially increases lipophilicity compared to the unsubstituted 2-bromo-3-iodopyridine core, as quantified by predicted ACD/LogP values. This increase is critical for passive membrane diffusion in cellular assays and influences compound partitioning in biological systems [1].
| Evidence Dimension | Predicted Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.46 [1] |
| Comparator Or Baseline | 2-Bromo-3-iodopyridine (CAS 265981-13-3): ACD/LogP = 2.52 |
| Quantified Difference | Δ LogP = +0.94 (approximately 8.7-fold increase in partition coefficient P) |
| Conditions | ACD/Labs Percepta Platform predicted values; pH-independent LogP |
Why This Matters
A LogP increase of nearly one full unit translates to significantly higher predicted membrane permeability and cellular uptake, making this compound more suitable for developing cell-permeable probes or drug-like intermediates.
- [1] ChemSpider. 2-Bromo-3-iodo-6-methoxypyridine. CSID: 32076315. ACD/LogP: 3.46. View Source
